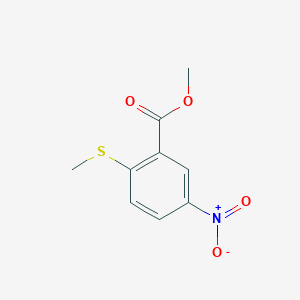

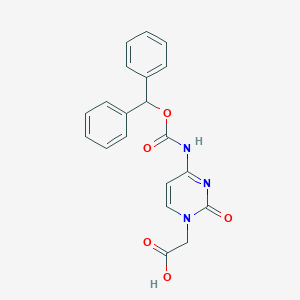

Methyl 2-(methylthio)-5-nitrobenzoate

概要

説明

Methyl 2-(methylthio)-5-nitrobenzoate, commonly referred to as M2M5NB, is a synthetic organic compound that has been used in scientific research for decades. It has been studied for its potential uses in a variety of fields, including biochemistry, pharmacology, and medicine. The compound has a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

Overview

Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound with potential applications in various fields of scientific research. Despite the specificity of the compound , it is essential to understand its broader context, including related compounds and their applications in health, environmental studies, and chemical synthesis, due to the limited direct references available for this compound. The following sections outline the relevance of structurally or functionally related compounds to provide insights into potential applications and research directions for this compound.

Health and Environmental Implications

Studies on related compounds, such as methyl paraben and other parabens, have been conducted to evaluate their health aspects and environmental impacts. Parabens, used as antimicrobial preservatives in foods, drugs, and cosmetics, have been extensively studied for their safety, metabolism, and ecological effects. Research findings suggest that while parabens like methyl paraben are generally considered safe, there are concerns regarding their endocrine-disrupting potential and environmental persistence (Soni, Taylor, Greenberg, & Burdock, 2002; Haman, Dauchy, Rosin, & Munoz, 2015). These studies highlight the importance of assessing the potential health and environmental risks associated with the use of chemical preservatives, including those structurally related to this compound.

Chemical Synthesis and Applications

The synthesis and application of related nitrobenzoate compounds in chemical processes have been explored, indicating their utility in creating advanced materials and pharmaceuticals. For instance, the development of photosensitive protecting groups, including nitrobenzyl derivatives, showcases the potential of nitrobenzoate compounds in synthetic chemistry, particularly in creating light-sensitive materials (Amit, Zehavi, & Patchornik, 1974). Additionally, the examination of herbicides like mesotrione, which contains a nitrobenzoyl moiety similar to this compound, provides insights into the agricultural applications and environmental fate of such compounds (Carles, Joly, & Joly, 2017). These examples underscore the versatility and significance of nitrobenzoate compounds in various scientific and industrial domains.

作用機序

Target of Action

(strain B-0618) . This enzyme is involved in the oxidative demethylation of sarcosine .

Biochemical Pathways

Compounds with similar structures, such as 2-(methylthio)phenol, have been found to be involved in the sexual deception of certain wasp species by orchids . This suggests that Methyl 2-(methylthio)-5-nitrobenzoate could potentially affect biochemical pathways related to signal transduction or chemical communication.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function or activity

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is speculated that this compound may exhibit changes in its effects over time, potentially related to its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Methyl 2-(methylthio)-5-nitrobenzoate may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, potentially influencing its activity or function

特性

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)

![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)

![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)